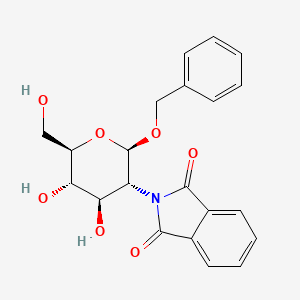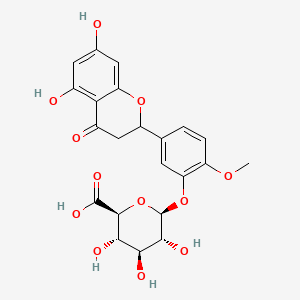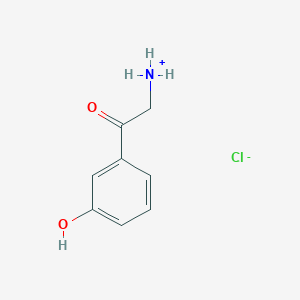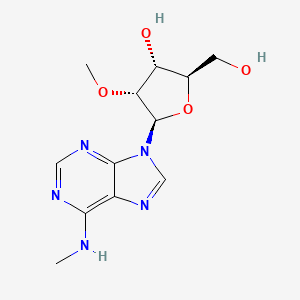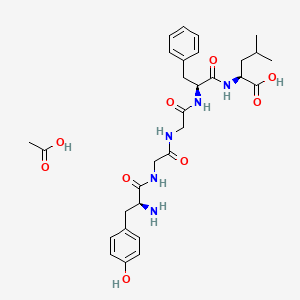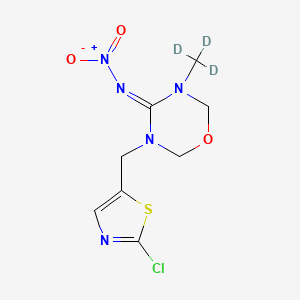
噻虫胺-d3
概述
描述
Thiamethoxam-d3 is a useful research compound. Its molecular formula is C8H10ClN5O3S and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiamethoxam-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiamethoxam-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
土壤降解速率: 噻虫胺在土壤中降解,在欧洲条件下的半衰期为 7.1 至 92.3 天,表明在重复施用后不会在土壤中大量积累。此信息对于评估对非目标生物的潜在长期暴露至关重要 (Hilton, Jarvis, & Ricketts, 2016).
系统特性和广泛的病虫害控制: 噻虫胺以其出色的系统特性而著称,并可极好地控制各种害虫。它对蚜虫、叶蝉、粉虱、蓟马、稻飞虱等害虫有效。其多功能性和功效使其适用于各种作物的病虫害综合治理 (Maienfisch et al., 2001).
对玉米的种子处理效果: 当用作种子处理剂时,噻虫胺可增强玉米幼苗的活力,即使在有杂草的情况下也是如此。它维持植物内的抗氧化系统,表明增强作物与杂草竞争力的潜在途径 (Afifi, Lee, Lukens, & Swanton, 2015).
食品样品中的检测: 一种使用氧化钴纳米颗粒和石墨氮化碳复合材料的方法提供了一种检测马铃薯和糙米等食品样品中噻虫胺的稳健方法。这对于监测其在食品供应中的存在非常重要 (Ganesamurthi, Keerthi, Chen, & Shanmugam, 2019).
对非目标水生昆虫的影响: 对蜉蝣和其他水生昆虫的研究表明,噻虫胺在某些浓度下会对这些非目标生物产生不利影响,突出了监测其环境影响的重要性 (Pickford et al., 2018).
对黑腹果蝇的毒性: 接触噻虫胺会破坏黑腹果蝇的生长和发育,表明其对其他非目标昆虫物种的潜在危害 (Li, Liu, & Wang, 2020).
鱼类的肝肾损伤和免疫毒性: 噻虫胺可诱导非洲鲇鱼的肝肾损伤和免疫毒性,表明对水生生物的风险,并需要在可能积累的环境中小心管理 (El Euony et al., 2020).
番茄和土壤中的残留动态: 研究番茄和土壤中的噻虫胺残留对于确定其在粮食作物和环境中的安全性至关重要。该研究提出了番茄的最大残留限量 (MRL),并规定了特定的收获前间隔 (Karmakar & Kulshrestha, 2009).
葡萄园土壤中的淋失潜力: 噻虫胺在葡萄园土壤中的淋失行为表明它有可能通过径流进入水生环境,这突出了在农业环境中小心施用和管理的必要性 (Kurwadkar, Wheat, McGahan, & Mitchell, 2014).
属性
IUPAC Name |
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-VZOBLPKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078255.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile](/img/structure/B8078261.png)
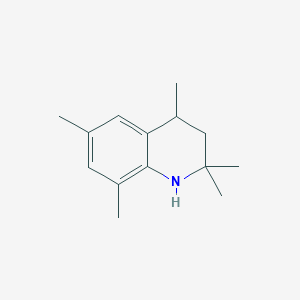
![4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8078265.png)
